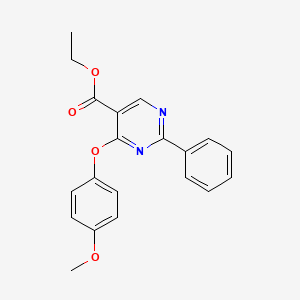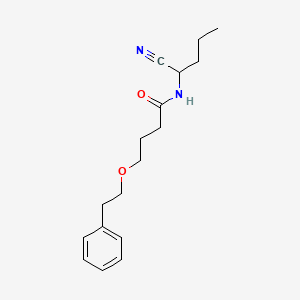![molecular formula C16H29N3O3 B2922387 (E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide CAS No. 2411324-15-5](/img/structure/B2922387.png)
(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or vadimezan. It was first synthesized in the late 1990s and has since been studied extensively for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the transcription factor NF-kB, which regulates the expression of genes involved in the immune response. DMXAA has also been shown to inhibit the activity of enzymes involved in angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects, including the induction of cytokine production, the inhibition of angiogenesis, and the activation of the immune system. DMXAA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases, such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMXAA in lab experiments is its potential as a therapeutic agent in cancer research, immunology, and infectious diseases. However, there are also limitations to its use, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of DMXAA, including the development of new synthesis methods to improve its solubility and reduce its toxicity. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications in various fields. The use of DMXAA in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of DMXAA involves the reaction of 4-(dimethylamino)but-2-enal with 4-(morpholin-4-yl)oxan-4-ylmethylamine. The reaction is carried out in the presence of a catalyst, such as palladium on carbon or copper(I) chloride, and a solvent, such as tetrahydrofuran or ethanol. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
DMXAA has been studied for its potential applications in various fields, including cancer research, immunology, and infectious diseases. In cancer research, DMXAA has been shown to have anti-tumor activity by inducing tumor cell death and inhibiting angiogenesis. In immunology, DMXAA has been shown to stimulate the production of cytokines, which are important in the immune response. In infectious diseases, DMXAA has been shown to have antiviral activity against certain viruses, such as influenza virus.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-18(2)7-3-4-15(20)17-14-16(5-10-21-11-6-16)19-8-12-22-13-9-19/h3-4H,5-14H2,1-2H3,(H,17,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXPLILAGWROFV-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1(CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1(CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

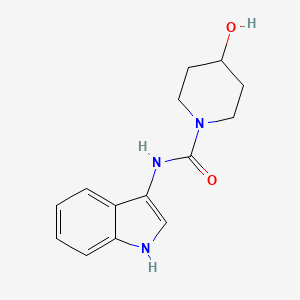
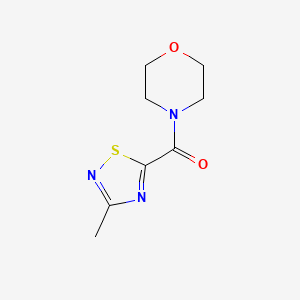
![2-(4-Butoxyphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2922307.png)

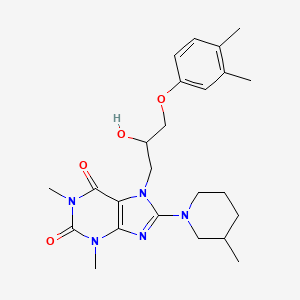
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2922315.png)

![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)
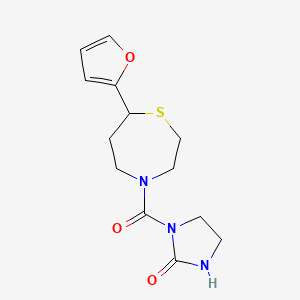
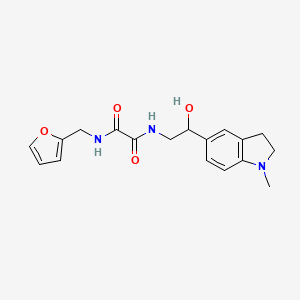
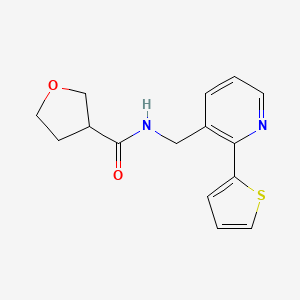
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2922322.png)
